molecular formula C14H11FN4O2S B2410465 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1209919-50-5

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2410465
CAS No.: 1209919-50-5
M. Wt: 318.33
InChI Key: KUDGKXOKCIUZPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” is 1S/C10H8FNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)12-14-10/h1-5,13H,6H2 . This provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The molecular weight of “[5-(2-fluorophenyl)isoxazol-3-yl]methanol” is 193.18 . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial and Antiurease Activities

Research by Başoğlu et al. (2013) explored hybrid molecules containing penicillanic or cephalosporanic acid moieties with significant antimicrobial, antilipase, and antiurease activities. The study underscores the potential of compounds with isoxazole and thiadiazole structures in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer Properties

Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities. This research highlights the relevance of such structural components in designing anticancer therapeutics (Gomha et al., 2017).

Enzyme Inhibition

Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase by isoxazol and cinchoninic acid derivatives, including compounds with structural similarities to the queried molecule. Their findings contribute to understanding the mechanism of action of immunosuppressive agents and could inform research into similar compounds (Knecht & Löffler, 1998).

Fluorescence Studies

Matwijczuk et al. (2017) studied the fluorescence effects of a 1,3,4-thiadiazole derivative, providing insights into the potential use of similar compounds in fluorescence-based assays and imaging techniques (Matwijczuk et al., 2017).

Mechanism of Action

As mentioned earlier, FIPI targets phospholipase D (PLD) enzymes. These enzymes play a significant role in several cellular processes.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2S/c1-8-13(22-19-17-8)14(20)16-7-9-6-12(21-18-9)10-4-2-3-5-11(10)15/h2-6H,7H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDGKXOKCIUZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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